

Spectroscopic Analysis of 3-(Bromomethyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(Bromomethyl)benzamide**

Cat. No.: **B1330484**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Bromomethyl)benzamide**, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-(Bromomethyl)benzamide**. It is important to note that while the Mass Spectrometry data is based on experimental findings, the NMR and IR data are predicted based on the analysis of its chemical structure and comparison with similar compounds, as explicit experimental spectra for this specific compound are not widely available in the literature.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.9 - 7.4	Multiplet	4H	Aromatic protons (H-2, H-4, H-5, H-6)
~ 7.5 (broad)	Singlet	2H	Amide protons (-CONH ₂)
~ 4.5	Singlet	2H	Bromomethyl protons (-CH ₂ Br)

Note: The chemical shift of the amide protons can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 168	Carbonyl carbon (C=O)
~ 138	Aromatic carbon (C-3)
~ 134	Aromatic carbon (C-1)
~ 131	Aromatic carbon (C-5)
~ 129	Aromatic carbon (C-6)
~ 128	Aromatic carbon (C-4)
~ 127	Aromatic carbon (C-2)
~ 32	Bromomethyl carbon (-CH ₂ Br)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3180	Strong, Broad	N-H stretch (Amide)
3060	Medium	Aromatic C-H stretch
1660	Strong	C=O stretch (Amide I)
1620	Medium	N-H bend (Amide II)
1480, 1430	Medium	Aromatic C=C stretch
1210	Medium	C-N stretch
680	Strong	C-Br stretch

Table 4: Mass Spectrometry Data

The mass spectrum of **3-(Bromomethyl)benzamide** shows a molecular ion peak and several characteristic fragment ions. The presence of bromine is indicated by the isotopic pattern of bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

m/z	Relative Intensity	Assignment
213/215	Moderate	[M] ⁺ , Molecular ion
134	High	[M - Br] ⁺
106	Moderate	[C ₇ H ₆ O] ⁺
89	High	[C ₇ H ₅] ⁺
77	Moderate	[C ₆ H ₅] ⁺
44	High	[CONH ₂] ⁺

Note: The m/z values correspond to the major isotope. The presence of the bromine isotope pattern is expected for fragments containing bromine.

Experimental Protocols

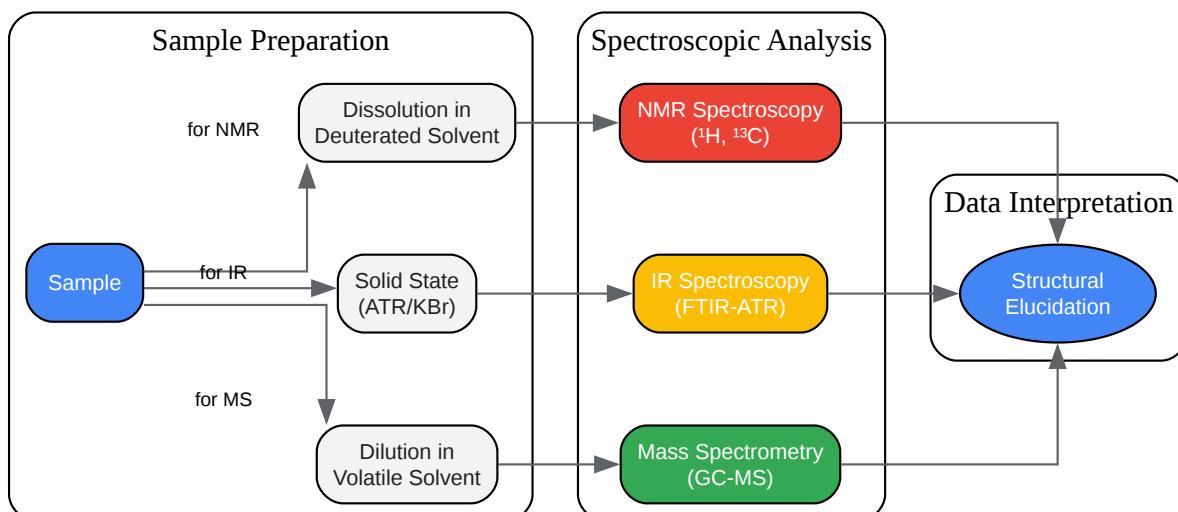
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **3-(Bromomethyl)benzamide**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz NMR spectrometer
 - Pulse Sequence: Standard single-pulse sequence
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: -2 to 12 ppm
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz NMR spectrometer
 - Pulse Sequence: Proton-decoupled single-pulse sequence
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 0 to 200 ppm
 - Reference: CDCl_3 at 77.16 ppm or DMSO-d_6 at 39.52 ppm

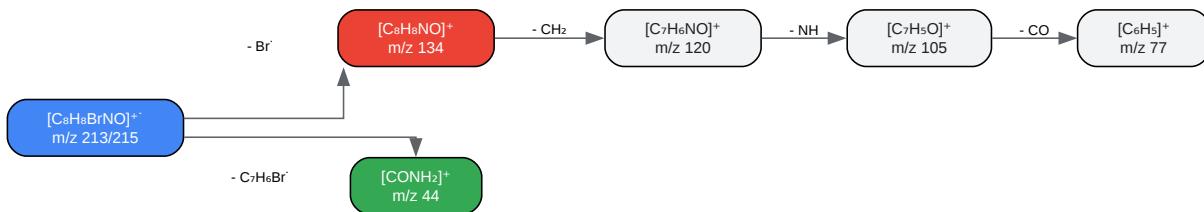
Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **3-(Bromomethyl)benzamide** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters (FTIR):
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
 - Mode: Attenuated Total Reflectance (ATR)
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
 - Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.


Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **3-(Bromomethyl)benzamide** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrument Parameters (GC-MS):
 - Gas Chromatograph (GC):
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
 - Inlet Temperature: 250°C

- Injection Volume: 1 μ L (splitless mode)
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Mass Range: m/z 40-400
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C


Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the predicted fragmentation pathway of **3-(Bromomethyl)benzamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of a solid organic compound.

[Click to download full resolution via product page](#)

Caption: Predicted mass spectrometry fragmentation of **3-(Bromomethyl)benzamide**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-(Bromomethyl)benzamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1330484#spectroscopic-data-nmr-ir-ms-of-3-bromomethyl-benzamide\]](https://www.benchchem.com/product/b1330484#spectroscopic-data-nmr-ir-ms-of-3-bromomethyl-benzamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com